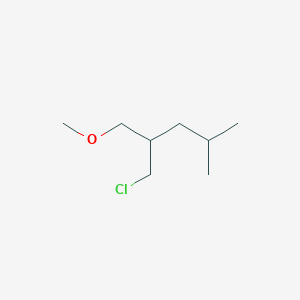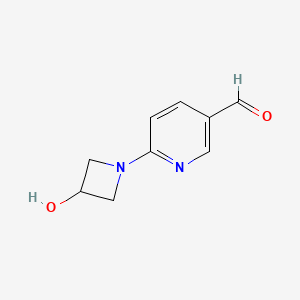
2-Amino-4-cyclohexylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-cyclohexylbenzonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the second position and a cyclohexyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclohexylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The use of recyclable catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-cyclohexylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-Amino-4-cyclohexylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 2-Amino-4-cyclohexylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group can enhance the compound’s hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
2-Aminobenzonitrile: Lacks the cyclohexyl group, which may affect its hydrophobic interactions.
4-Cyclohexylbenzonitrile: Lacks the amino group, which may reduce its ability to form hydrogen bonds.
2-Amino-4-methylbenzonitrile: The methyl group is less bulky than the cyclohexyl group, potentially affecting the compound’s steric interactions.
Uniqueness: 2-Amino-4-cyclohexylbenzonitrile is unique due to the presence of both the amino and cyclohexyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-amino-4-cyclohexylbenzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2 |
Clave InChI |
XQLXBTYQALYMNA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=C(C=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)
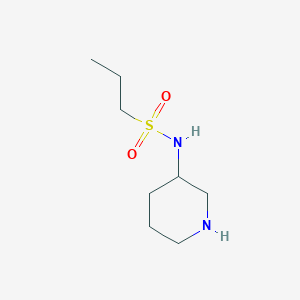
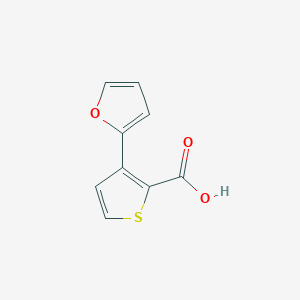
![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)

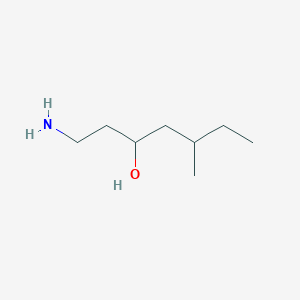


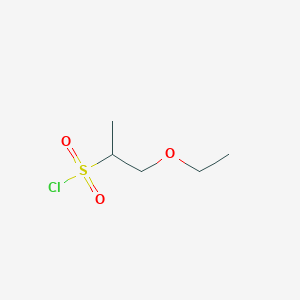
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
